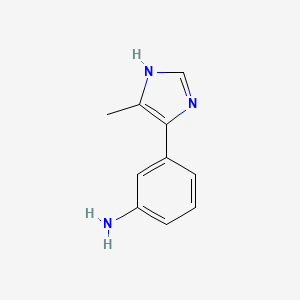
3-(5-methyl-1H-imidazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methyl-1H-imidazol-4-yl)aniline is an organic compound that belongs to the class of imidazole derivatives This compound features an imidazole ring substituted with a methyl group at the 5-position and an aniline group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-imidazol-4-yl)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal and ammonia or through the reaction of aldehydes with amines.
Substitution Reactions: The methyl group can be introduced at the 5-position of the imidazole ring through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1H-imidazol-4-yl)aniline undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under appropriate solvents and temperatures.
Major Products Formed
Scientific Research Applications
3-(5-methyl-1H-imidazol-4-yl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-imidazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, modulating their activity. The methyl and aniline groups can influence the compound’s binding affinity and specificity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound features a trifluoromethyl group instead of a methyl group, which can influence its chemical properties and applications.
4-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline: This compound has a pyrazole ring instead of an imidazole ring, leading to different reactivity and applications.
Uniqueness
3-(5-methyl-1H-imidazol-4-yl)aniline is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(5-methyl-1H-imidazol-4-yl)aniline |
InChI |
InChI=1S/C10H11N3/c1-7-10(13-6-12-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
GZBUOJPEUXCGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

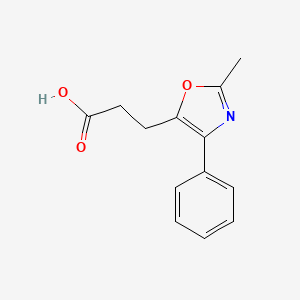
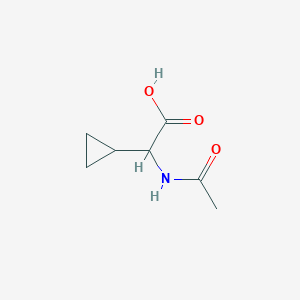
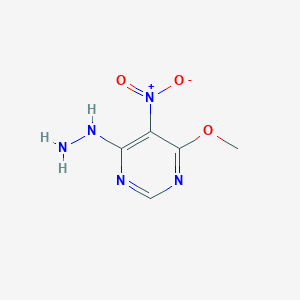

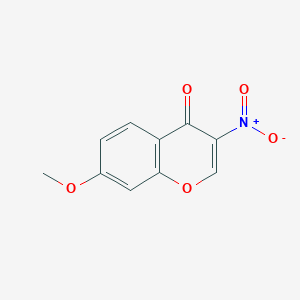
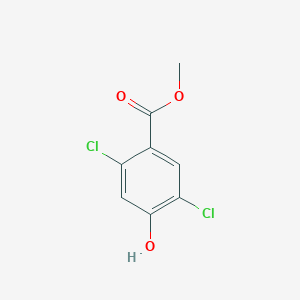
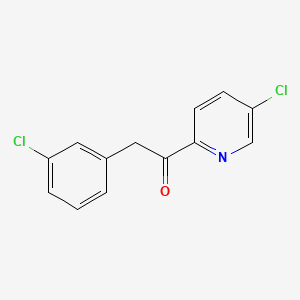
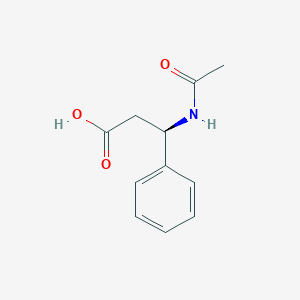
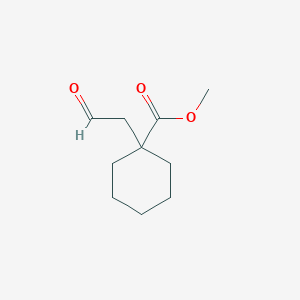
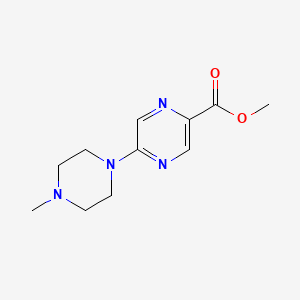
![6-Hydroxy-2-(4-(trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8739215.png)
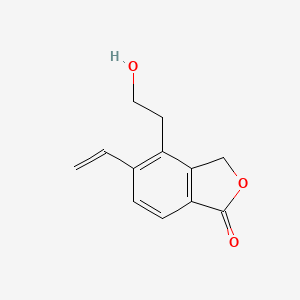

![[2-(difluoromethoxy)phenyl]methanethiol](/img/structure/B8739248.png)
